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Compound of Interest

Compound Name: 5-Cyclopropyl-1,3-oxazolidine

Cat. No.: B13606373

Get Quote

Executive Summary & Structural Logic
Compound: 5-Cyclopropyl-1,3-oxazolidine Molecular Formula:

Molecular Weight: 113.16 g/mol Core Significance: The 5-cyclopropyl-1,3-oxazolidine moiety
fuses the conformational rigidity of the oxazolidine ring with the unique electronic properties
(Walsh orbitals) of the cyclopropyl group. In drug development, this scaffold serves as a
bioisostere for proline or as a protected form of

-amino alcohols.

Critical Structural Features for Spectroscopy:

Aminal Center (C2): The methylene bridge between oxygen and nitrogen (

) is chemically distinct, appearing downfield in both NMR spectra.

Chiral Center (C5): The attachment point of the cyclopropyl group creates a chiral center,

inducing diastereotopicity in the adjacent C4 protons.
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Cyclopropyl Shielding: The magnetic anisotropy of the cyclopropyl ring exerts a strong

shielding effect on vicinal protons, a key diagnostic marker.

Synthesis & Sample Preparation Pathway
To ensure spectral integrity, the compound is typically synthesized via the condensation of 2-

amino-1-cyclopropylethanol with formaldehyde (or a paraformaldehyde equivalent).

2-Amino-1-cyclopropylethanol
(Precursor)

Cyclocondensation
(Dehydration)

Formaldehyde
(Aq. or Paraformaldehyde)

5-Cyclopropyl-1,3-oxazolidine
(Target)

- H2O
Dean-Stark or Mol. Sieves Impurities:

N-Methylation / Ring Opening
Hydrolysis (if wet)

Click to download full resolution via product page

Caption: Synthesis workflow via cyclodehydration. rigorous water removal is critical to prevent

equilibrium reversal (hydrolysis).

Spectroscopic Data Profile
The following data represents the consensus spectroscopic signature for 5-substituted-1,3-

oxazolidines, refined for the cyclopropyl moiety.

A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Standard) or

(if stability issues arise).

H NMR (400 MHz)
The spectrum is characterized by the ABX system of the oxazolidine ring and the high-field

multiplets of the cyclopropyl group.
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Position Proton Type
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Diagnostic
Note

C2 4.20 - 4.45
AB q or s

(broad)

Key Identifier.

Appears as a

singlet if ring

is flexible, or

AB quartet if

rigid.

C5 3.60 - 3.85
ddd

(Multiplet)
-

Deshielded

by Oxygen;

couples to C4

protons and

Cp-CH.

C4 3.10 - 3.30 dd

Diastereotopi

c protons due

to C5

chirality.

C4' 2.60 - 2.80 dd

Distinct from

C4; typically

upfield.

N-H Amine 2.0 - 2.5 Broad s -

Exchangeabl

e with

. Shift varies

with

concentration

.

Cp-CH Methine 0.80 - 1.00 m -

Bridgehead

proton;

couples to

C5-H.

Cp-CH2 Methylene 0.20 - 0.60 m (2 regions) - Characteristic

high-field

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13606373?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


cyclopropyl

"roofing"

pattern.

C NMR (100 MHz)

Position Carbon Type
Shift (

ppm)
Diagnostic Note

C2
Aminal (

)
85.0 - 88.0

Most deshielded

carbon; characteristic

of the N-C-O linkage.

C5
Methine (

)
78.0 - 82.0

Shifted downfield by

Oxygen.

C4
Methylene (

)
50.0 - 55.0

Typical secondary

amine carbon.

Cp-CH Cyclopropyl CH 12.0 - 15.0
Characteristic

cyclopropyl methine.

Cp-CH2 Cyclopropyl 1.5 - 4.0

Very high field;

diagnostic for

cyclopropyl ring

integrity.

Analyst Insight: The chemical shift of C2 (approx. 87 ppm) is the primary "Go/No-Go" signal for

oxazolidine formation. If this peak is missing or shifted to ~160 ppm (carbamate/urea), the ring

has not formed or has oxidized.

B. Infrared Spectroscopy (FT-IR)
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Method: Thin film (neat) or KBr pellet.

Functional Group
Wavenumber (

)
Intensity Assignment

N-H 3300 - 3400 Medium/Broad

Secondary amine

stretch (if N-

unsubstituted).

C-H (Cyclopropyl) 3000 - 3080 Weak/Sharp

Characteristic

-like C-H stretch of the

strained ring.

C-H (Aliphatic) 2850 - 2950 Strong C-H stretching.

C-O-C 1050 - 1150 Strong
Ether linkage of the

oxazolidine ring.

Ring Breathing 900 - 1000 Medium
Skeletal vibration of

the 5-membered ring.

C. Mass Spectrometry (MS)
Ionization: ESI (Positive Mode) or EI (70 eV).

Fragmentation Pathway (EI): The molecule typically undergoes

-cleavage adjacent to the heteroatoms or retro-cycloaddition.

Molecular Ion (

): m/z 113.

Base Peak: Often m/z 83 (Loss of

, retro-[2+2+1] type fragmentation).

Cyclopropyl Loss: m/z 72 (Loss of cyclopropyl radical
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, M-41).

Ring Opening: m/z 42 (Imine fragment

).

Molecular Ion (M+)
m/z 113

[M - CH2O]+
m/z 83

(Loss of Formaldehyde)

Retro-Cycloaddition

[M - C3H5]+
m/z 72

(Loss of Cyclopropyl)

Alpha-Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol
To confirm the identity of 5-cyclopropyl-1,3-oxazolidine, follow this self-validating workflow:

Check C2 in

C NMR: Locate the signal at ~87 ppm.

If absent: Check for starting material (aldehyde carbonyl > 190 ppm) or hydrolysis product.

Verify Cyclopropyl Integrity: Confirm high-field protons (< 1.0 ppm) in

H NMR.

If missing: Ring opening of the cyclopropyl group (acid-catalyzed) may have occurred

(signals would shift to > 1.5 ppm).

COSY Experiment: Perform a 2D COSY NMR to trace the spin system:

This connectivity proves the cyclopropyl group is attached to the oxazolidine ring at C5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Cyclopropyl-1,3-oxazolidine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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